molecular formula C13H12ClN3OS B11327491 4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11327491
M. Wt: 293.77 g/mol
InChI Key: HFKQLSGWMRNNER-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique seven-membered ring structure, which includes nitrogen and sulfur atoms, making it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method involves the condensation of substituted pyrazoles, aldehydes, and thioglycolic acid in the presence of a solid acid catalyst. This reaction is carried out in water, making it an environmentally friendly approach . Another method employs L-proline as a catalyst, which facilitates the multi-component reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of recyclable heterogeneous solid acid catalysts or L-proline ensures that the process is both efficient and sustainable. These methods provide high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it has been reported to inhibit angiotensin-converting enzyme, which is crucial in the regulation of blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-dihydro-dimethyl-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one
  • 4,8-Dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Uniqueness

Compared to similar compounds, 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one stands out due to its specific substitution pattern on the aromatic ring, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C13H12ClN3OS/c1-7-11-12(8-3-2-4-9(14)5-8)19-6-10(18)15-13(11)17-16-7/h2-5,12H,6H2,1H3,(H2,15,16,17,18)

InChI Key

HFKQLSGWMRNNER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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